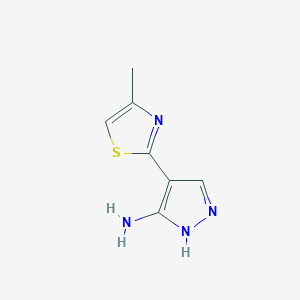

4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c1-4-3-12-7(10-4)5-2-9-11-6(5)8/h2-3H,1H3,(H3,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIPKFWIXYDXIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=C(NN=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601262950 | |

| Record name | 4-(4-Methyl-2-thiazolyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159942-71-8 | |

| Record name | 4-(4-Methyl-2-thiazolyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159942-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methyl-2-thiazolyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine typically involves the formation of the thiazole ring followed by the construction of the pyrazole ring. One common method includes the reaction of 4-methylthiazole-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate diketone to form the pyrazole ring under acidic or basic conditions.

Industrial Production Methods

Industrial production of 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide, followed by nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding oxides or sulfoxides.

Reduction: Formation of reduced thiazole or pyrazole derivatives.

Substitution: Formation of substituted thiazole-pyrazole derivatives.

Scientific Research Applications

4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Medicine: Explored for its potential as a pharmacologically active compound in drug discovery.

Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their structural variations, physicochemical properties, and biological activities:

<sup>a</sup>ALogP values from experimental or predicted data.

Structural and Functional Insights

- Sulfonamide introduction (as in Pritelivir) enhances hydrogen-bonding capacity, critical for viral protease inhibition .

Pyrazole Modifications :

Pharmacological and Binding Data

- Binding Energies: Compound AB3 (analog of nitazoxanide) showed a relative binding free energy (RBFE) of -7.03 kcal/mol against a parasitic enzyme, outperforming the target compound (-5.75 kcal/mol) . Pritelivir demonstrated sub-nanomolar inhibition (IC₅₀ = 0.3 nM) of herpes simplex virus (HSV) helicase, attributed to its sulfonamide-thiazole interaction .

Ligand Efficiency :

- The target compound has a ligand efficiency (LE) of -0.31 kcal/mol , while analogs with bulkier substituents (e.g., phenyl groups) showed reduced LE (-0.24 kcal/mol), indicating trade-offs between size and potency .

Biological Activity

4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound notable for its unique structural features, combining both thiazole and pyrazole rings. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine, with the molecular formula C7H8N4S. Its structure includes a thiazole ring that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H8N4S |

| Molecular Weight | 180.23 g/mol |

| CAS Number | 1159942-71-8 |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research has demonstrated that 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound has a promising potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine has been explored in various studies. The compound has shown effectiveness against multiple cancer cell lines.

Case Study: Cytotoxicity Testing

In a cytotoxicity assay against human cancer cell lines, the compound exhibited significant antiproliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| HepG2 (Liver) | 20 |

| A549 (Lung) | 25 |

The structure–activity relationship (SAR) studies suggest that the presence of the thiazole moiety is critical for enhancing cytotoxicity.

The mechanism by which 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine exerts its biological effects involves interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in cellular proliferation and survival pathways. For instance, it could potentially inhibit certain kinases involved in cancer cell signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-(4-methylthiazol-2-yl)-1H-imidazol-5-amine | Imidazole-based | Moderate anticancer activity |

| 4-(4-methylthiazol-2-yl)-1H-triazol-5-amines | Triazole-based | Lower antimicrobial activity |

Q & A

Q. Key Factors Influencing Yield/Purity :

- Temperature : Higher temperatures (e.g., 120°C) accelerate cyclization but may degrade sensitive functional groups .

- Catalysts : Acidic catalysts (e.g., POCl₃) improve cyclization efficiency but require strict stoichiometric control to avoid side products .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures enhances purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing the structure of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, the pyrazole NH proton appears as a singlet near δ 10–12 ppm, while thiazole protons resonate at δ 6.5–7.5 ppm .

X-ray Crystallography :

- Resolves bond lengths and angles, critical for confirming the thiazole-pyrazole linkage. A related compound, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, was structurally validated with a crystallographic R factor of 0.031 .

Mass Spectrometry (HRMS) :

- Validates molecular weight and fragmentation patterns, particularly for detecting trace impurities .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against related analogs?

Methodological Answer:

Step 1: Structural Modifications

- Core substitutions : Compare activity of derivatives with varying substituents (e.g., methyl, methoxy, halogens) on the thiazole or pyrazole rings. For example, replacing 4-methylthiazole with 4-chlorophenyl (as in ) alters hydrophobicity and binding affinity .

Q. Step 2: In Vitro Assays

Q. Step 3: Computational Modeling

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, leveraging crystal structures from databases like PDB .

Q. Example SAR Table :

| Substituent (Thiazole R-group) | MIC (µg/mL) M. tuberculosis | Kinase Inhibition (%) |

|---|---|---|

| 4-Methyl | 12.5 | 65 |

| 4-Chlorophenyl | 6.25 | 82 |

| 4-Methoxyphenyl | 25.0 | 45 |

Advanced: What methodologies address contradictions in reported biological activity data across different studies?

Methodological Answer:

Standardized Assay Conditions :

- Use identical cell lines (e.g., HEK293 for kinase assays) and compound concentrations (e.g., 10 µM) to minimize variability .

Meta-Analysis of Published Data :

- Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

Orthogonal Validation :

- Confirm activity via independent methods (e.g., SPR for binding affinity if fluorescence assays show inconsistency) .

Advanced: What computational approaches are employed to predict the binding affinity of this compound with biological targets?

Methodological Answer:

Molecular Docking :

- Use software like Schrödinger Suite or AutoDock to model interactions with targets (e.g., COX-2 or EGFR). A study on benzimidazole-thiazole hybrids achieved a docking score of −9.2 kcal/mol, correlating with experimental IC₅₀ values .

Molecular Dynamics (MD) Simulations :

- Simulate ligand-protein complexes for 100 ns to assess stability. RMSD values <2 Å indicate stable binding .

QSAR Modeling :

- Develop predictive models using descriptors like logP, polar surface area, and H-bond donors. A QSAR model for pyrazole derivatives achieved R² = 0.89 for antibacterial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.